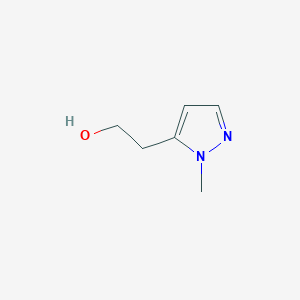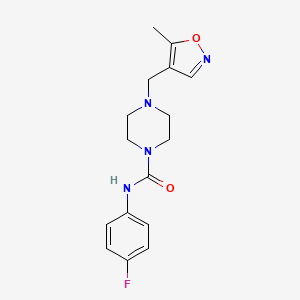![molecular formula C19H20O4 B2633522 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde CAS No. 723332-21-6](/img/structure/B2633522.png)
3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde” is a chemical compound with the empirical formula C19H20O4 and a molecular weight of 312.36 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isO=C(COC1=C(OC)C=C(C=O)C=C1)C(C=C2C)=C(C)C=C2C . This provides a text representation of the compound’s molecular structure.
科学的研究の応用
Advanced Oxidation Processes in Water Treatment
Research on the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) highlights the importance of understanding the reactivity and degradation pathways of complex organic molecules in water treatment. This work underscores the role of specific functional groups, like methoxy groups, in determining the biotoxicity and environmental impact of degradation by-products. The study by Qutob et al. (2022) offers insights into how compounds with specific structural features, including methoxy groups, may undergo degradation and what implications this has for water treatment technologies (Qutob et al., 2022).
Catalytic Oxidation in Lignin Conversion
The catalytic oxidation of lignins into aromatic aldehydes, as discussed by Tarabanko and Tarabanko (2017), sheds light on the potential for converting complex organic molecules into valuable chemical intermediates. This research emphasizes the role of specific oxidants and conditions in achieving high yields of products like vanillin, which shares a methoxy group structural similarity. Such studies provide a foundation for exploring the reactivity and applications of methoxy-containing compounds in generating value-added products from renewable resources (Tarabanko & Tarabanko, 2017).
Anticancer Drug Development
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is critical. Sugita et al. (2017) review the potential of various synthesized compounds for their tumor specificity and keratinocyte toxicity, highlighting the importance of functional groups in modulating biological activity. This line of research suggests the potential of methoxy-containing compounds in designing molecules with specific biological activities, including anticancer properties (Sugita et al., 2017).
Synthesis and Applications of Vanillin
Vanillin synthesis research, as outlined by Ju and Xin (2003), provides an example of how methoxy and other functional groups contribute to the fragrance, flavor, and pharmaceutical industries. This review not only discusses the synthesis methods of vanillin but also proposes practical approaches, highlighting the broader implications of methoxy group-containing compounds in industrial applications (Ju & Xin, 2003).
Safety and Hazards
特性
IUPAC Name |
3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12-7-14(3)16(8-13(12)2)17(21)11-23-18-6-5-15(10-20)9-19(18)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNOOIHONLMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)
![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)


![Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633444.png)

![N-(2,4-difluorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2633449.png)

![N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633454.png)
![7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2633455.png)



![(1H-benzo[d]imidazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2633461.png)